6-(6-Chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Description
6-(6-Chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C15H12ClN5S and its molecular weight is 329.81. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, have been reported to exhibit anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of cyclo-oxygenase (COX) pathways .
Mode of Action
It is likely that it interacts with its targets (possibly cox enzymes) to inhibit the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and leukotrienes . These molecules play key roles in inflammation and pain, so their reduction can lead to anti-inflammatory and analgesic effects .
Pharmacokinetics
Similar compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities
Result of Action
The result of the compound’s action is likely a reduction in inflammation and pain, due to the inhibition of prostaglandin and leukotriene production . This can lead to significant anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-(6-Chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are largely determined by its interactions with various enzymes and proteins. For instance, it has been found to exhibit potent inhibitory activities against the urease enzyme, a virulence factor in urease-positive microorganisms . The compound’s interaction with this enzyme is characterized by competitive inhibition, suggesting that it binds to the active site of the enzyme .
Cellular Effects
In terms of cellular effects, this compound has been shown to exhibit cytotoxic activities against various cancer cell lines . For example, it has been found to induce apoptosis in MDA-MB-231 cells, a type of breast cancer cell . This compound influences cell function by affecting various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the activity of PARP-1 and EGFR, two important molecular targets in cancer therapy . Molecular docking studies have shown that this compound can bind to the active sites of these proteins .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory activity against the urease enzyme, it may be involved in pathways related to the metabolism of urea .
Properties
IUPAC Name |
6-(6-chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5S/c1-3-13-18-19-15-21(13)20-14(22-15)11-6-8(2)17-12-5-4-9(16)7-10(11)12/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJJYVGRWMBRAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=C4C=C(C=CC4=NC(=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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